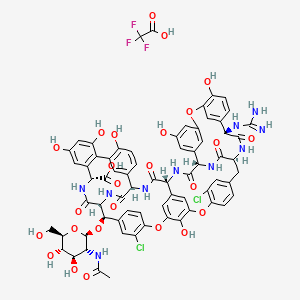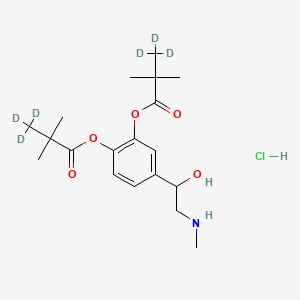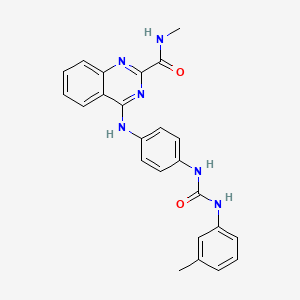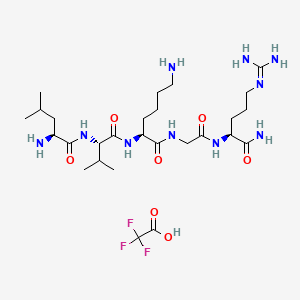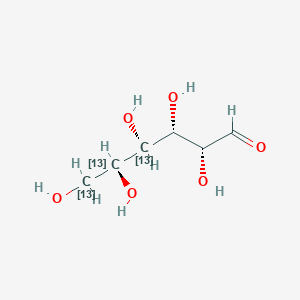
D-Glucose-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-13C3 is a stable isotope-labeled compound of D-Glucose, where three carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments. D-Glucose itself is a monosaccharide and an essential carbohydrate in biology, serving as a primary energy source for cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C3 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of labeled carbon sources by microorganisms that naturally produce glucose .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The labeled glucose is then extracted and purified to achieve high isotopic purity. This method ensures a consistent and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose-13C3 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Various substitution reactions can occur, such as the formation of glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides and other derivatives.
Applications De Recherche Scientifique
D-Glucose-13C3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study glucose metabolism in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in the detailed analysis of metabolic pathways.
Positron Emission Tomography (PET) Imaging: Used in medical imaging to study glucose uptake in tissues.
Drug Development: Assists in understanding the pharmacokinetics and pharmacodynamics of glucose-related drugs.
Mécanisme D'action
D-Glucose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Glucose. It is transported into cells via glucose transporters and undergoes glycolysis, the citric acid cycle, and other metabolic processes. The carbon-13 labeling allows researchers to track the molecule’s fate and study specific metabolic pathways in detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose-13C1: Labeled with carbon-13 at one carbon atom.
D-Glucose-13C2: Labeled with carbon-13 at two carbon atoms.
D-Glucose-13C6: Labeled with carbon-13 at all six carbon atoms.
Uniqueness
D-Glucose-13C3 is unique due to its specific labeling at three carbon atoms, providing a balance between detailed metabolic tracking and cost-effectiveness. It offers more detailed information than single-labeled compounds and is less expensive than fully labeled glucose .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
183.13 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,5,6-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1,6+1 |
Clé InChI |
GZCGUPFRVQAUEE-VPGZLUDVSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



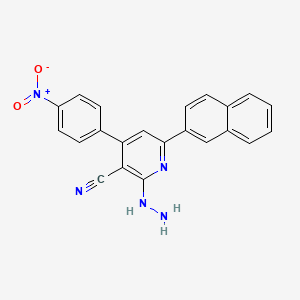


![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
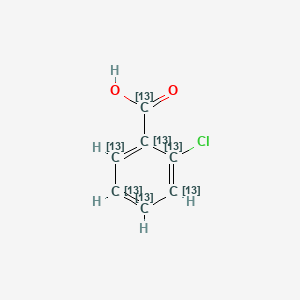
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
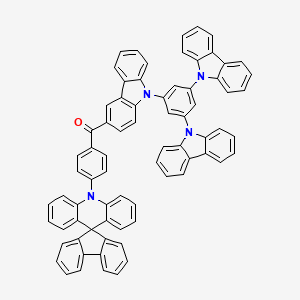
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

